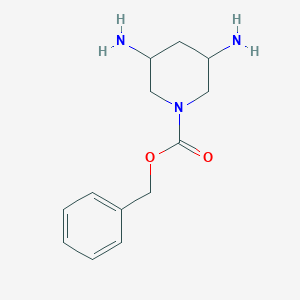
Benzyl 3,5-diaminopiperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3,5-Diamino-pipéridine-1-carboxylate de benzyle est un composé appartenant à la classe des dérivés de la pipéridine. La pipéridine est un hétérocycle à six chaînons contenant un atome d'azote et cinq atomes de carbone à l'état sp3-hybridé. Les composés contenant de la pipéridine sont importants dans l'industrie pharmaceutique en raison de leur présence dans diverses classes de produits pharmaceutiques et d'alcaloïdes .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 3,5-Diamino-pipéridine-1-carboxylate de benzyle implique généralement la réaction de dérivés de la pipéridine avec du chloroformiate de benzyle dans des conditions contrôlées. La réaction est effectuée en présence d'une base telle que la triéthylamine pour neutraliser l'acide chlorhydrique formé pendant la réaction. Le mélange réactionnel est ensuite purifié par chromatographie sur colonne pour obtenir le produit souhaité .
Méthodes de production industrielle
La production industrielle du 3,5-Diamino-pipéridine-1-carboxylate de benzyle suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'utilisation de grands réacteurs et de systèmes automatisés pour contrôler avec précision les conditions de réaction. Le processus de purification peut impliquer la cristallisation ou d'autres techniques de purification à grande échelle pour garantir une pureté élevée du produit final .
Analyse Des Réactions Chimiques
Types de réactions
Le 3,5-Diamino-pipéridine-1-carboxylate de benzyle subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Des réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs comme l'hydrure de lithium et d'aluminium.
Substitution : Le composé peut subir des réactions de substitution nucléophile où le groupe benzyle peut être remplacé par d'autres nucléophiles.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Nucléophiles tels que les amines ou les thiols en présence d'une base.
Principaux produits formés
Oxydation : Formation d'acides carboxyliques ou de cétones.
Réduction : Formation d'amines ou d'alcools.
Substitution : Formation de dérivés de la pipéridine substitués.
Applications De Recherche Scientifique
Le 3,5-Diamino-pipéridine-1-carboxylate de benzyle a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme élément constitutif de la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment l'inhibition enzymatique.
Médecine : Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industrie : Utilisé dans la synthèse de divers produits chimiques et matériaux industriels.
Mécanisme d'action
Le mécanisme d'action du 3,5-Diamino-pipéridine-1-carboxylate de benzyle implique son interaction avec des cibles moléculaires spécifiques. Le composé peut inhiber certaines enzymes en se liant à leurs sites actifs, empêchant ainsi les enzymes de catalyser leurs réactions. Cette inhibition peut entraîner divers effets biologiques, selon l'enzyme ciblée .
Mécanisme D'action
The mechanism of action of benzyl 3,5-diaminopiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. This inhibition can lead to various biological effects, depending on the enzyme targeted .
Comparaison Avec Des Composés Similaires
Composés similaires
3,5-Dioxo-pipéridine-1-carboxylate de benzyle : Un composé similaire avec deux groupes oxo au lieu de groupes amino.
Dérivés de la pipéridine : Divers pipéridines substituées avec différents groupes fonctionnels.
Unicité
Le 3,5-Diamino-pipéridine-1-carboxylate de benzyle est unique en raison de la présence à la fois de groupes benzyle et amino, qui confèrent des propriétés chimiques et biologiques spécifiques. Cette unicité en fait un composé précieux pour la recherche et le développement dans divers domaines .
Propriétés
Formule moléculaire |
C13H19N3O2 |
|---|---|
Poids moléculaire |
249.31 g/mol |
Nom IUPAC |
benzyl 3,5-diaminopiperidine-1-carboxylate |
InChI |
InChI=1S/C13H19N3O2/c14-11-6-12(15)8-16(7-11)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9,14-15H2 |
Clé InChI |
DNVNSKIOSXHJAF-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN(CC1N)C(=O)OCC2=CC=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















